molecular formula C19H15Cl2N5OS B250901 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

Cat. No. B250901
M. Wt: 432.3 g/mol
InChI Key: KFFMRXYGHRCBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide, also known as ETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells, leading to the observed biological effects. For example, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have a range of biochemical and physiological effects, depending on the application. In medicine, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been found to reduce inflammation, inhibit tumor growth, and exhibit antibacterial properties. In agriculture, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have herbicidal and insecticidal properties. In material science, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to form self-assembled monolayers on metal surfaces.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments include its ability to penetrate cell membranes, its anti-inflammatory and anti-tumor properties, and its potential use as a drug delivery system. However, the limitations of using 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide include further investigation of its mechanism of action, the development of new drug delivery systems using 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide, and the exploration of its potential applications in nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide, as well as its potential environmental impact.

Synthesis Methods

The synthesis of 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves a multi-step process that includes the reaction of 2,5-dichlorobenzoyl chloride and 5-amino-2-methylphenol in the presence of a base to form the intermediate 2,5-dichloro-N-(2-methyl-5-hydroxyphenyl)benzamide. The next step involves the reaction of the intermediate with 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of a coupling agent to form the final product, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide.

Scientific Research Applications

2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been shown to have herbicidal and insecticidal properties, making it a potential candidate for use in pest control. In material science, 2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been studied for its ability to form self-assembled monolayers on metal surfaces, making it a promising candidate for use in nanotechnology.

properties

Molecular Formula

C19H15Cl2N5OS

Molecular Weight

432.3 g/mol

IUPAC Name

2,5-dichloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C19H15Cl2N5OS/c1-3-16-23-24-19-26(16)25-18(28-19)11-5-4-10(2)15(8-11)22-17(27)13-9-12(20)6-7-14(13)21/h4-9H,3H2,1-2H3,(H,22,27)

InChI Key

KFFMRXYGHRCBTR-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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